

# Iohexol-d5: An In-Depth Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Iohexol-d5*

Cat. No.: *B562834*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Iohexol-d5**, a deuterated analog of the radiographic contrast agent Iohexol. Its primary application in research is as a high-fidelity internal standard for the accurate quantification of Iohexol in biological matrices. This is particularly crucial for pharmacokinetic studies and the precise determination of the glomerular filtration rate (GFR), a key indicator of renal function.

## Core Concepts: The Role of a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is mass-distinct. This allows for the correction of variations in sample preparation, injection volume, and instrument response. **Iohexol-d5**, being a stable isotope-labeled version of Iohexol, perfectly fulfills these criteria. The deuterium atoms increase the mass of the molecule without significantly altering its chemical and physical properties.

## Chemical and Physical Properties

**Iohexol-d5** shares a virtually identical chemical structure with Iohexol, with the exception of five deuterium atoms replacing five hydrogen atoms on the N-(2,3-dihydroxypropyl)acetamido side

chain. This subtle modification results in a predictable mass shift, enabling its distinction from the unlabeled Iohexol in a mass spectrometer.

Property	Value
Chemical Name	5-[acetyl-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Molecular Formula	C <sub>19</sub> H <sub>21</sub> D <sub>5</sub> I <sub>3</sub> N <sub>3</sub> O <sub>9</sub>
Molecular Weight	826.17 g/mol
CAS Number	928623-33-0

## Primary Use in Research: Quantification of Iohexol for GFR Measurement

The most prominent application of **Iohexol-d5** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Iohexol in biological samples, typically plasma or serum. This is a critical component of determining the glomerular filtration rate (GFR), a measure of how well the kidneys are filtering waste from the blood.

The process involves administering a known dose of Iohexol to a subject and then measuring its concentration in blood samples taken at specific time points. The rate of Iohexol clearance from the plasma is directly related to the GFR. The inclusion of **Iohexol-d5** in the analytical workflow ensures the high accuracy and precision required for clinical and research settings.

## Experimental Protocols

### Sample Preparation: Protein Precipitation

A common and effective method for preparing plasma or serum samples for LC-MS/MS analysis of Iohexol is protein precipitation.

Methodology:

- To a 50 µL aliquot of the plasma or serum sample, add a known concentration of **lohexol-d5** solution (internal standard).
- Add a protein precipitating agent, such as acetonitrile or a mixture of zinc sulfate and methanol.
- Vortex the mixture thoroughly to ensure complete protein precipitation.
- Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

The supernatant containing lohexol and **lohexol-d5** is then injected into an LC-MS/MS system for separation and detection.

Typical Chromatographic Conditions:

Parameter	Example Value
LC System	UHPLC system (e.g., Thermo Vanquish)
Column	Reversed-phase C18 or C8 column
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile or Methanol with 0.1% formic acid
Flow Rate	0.2 - 0.5 mL/min
Gradient	A gradient elution is typically used to ensure good separation and peak shape.
Retention Time	The retention time for both lohexol and lohexol-d5 is typically around 2.71 minutes, demonstrating their co-elution. <a href="#">[1]</a>

Mass Spectrometry Parameters:

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
lohexol	821.9	803.7
lohexol-d5	Not publicly available, but would be approximately 826.9	To be determined experimentally

Note on **lohexol-d5** MRM Transition: The specific product ion for **lohexol-d5** is not consistently reported in publicly available literature. However, it can be readily determined experimentally.

Methodology for Determining the MRM Transition of **lohexol-d5**:

- Infuse a standard solution of **lohexol-d5** directly into the mass spectrometer.
- Perform a full scan (Q1 scan) to identify the precursor ion, which will be the protonated molecule  $[M+H]^+$ , approximately m/z 826.9.
- Select the precursor ion in Q1 and perform a product ion scan (MS2) to identify the most abundant and stable fragment ions.
- The most intense and specific fragment ion will be selected as the product ion for the MRM transition.

## Data Presentation

The following tables summarize key quantitative data for a typical LC-MS/MS method for lohexol quantification using **lohexol-d5** as an internal standard.

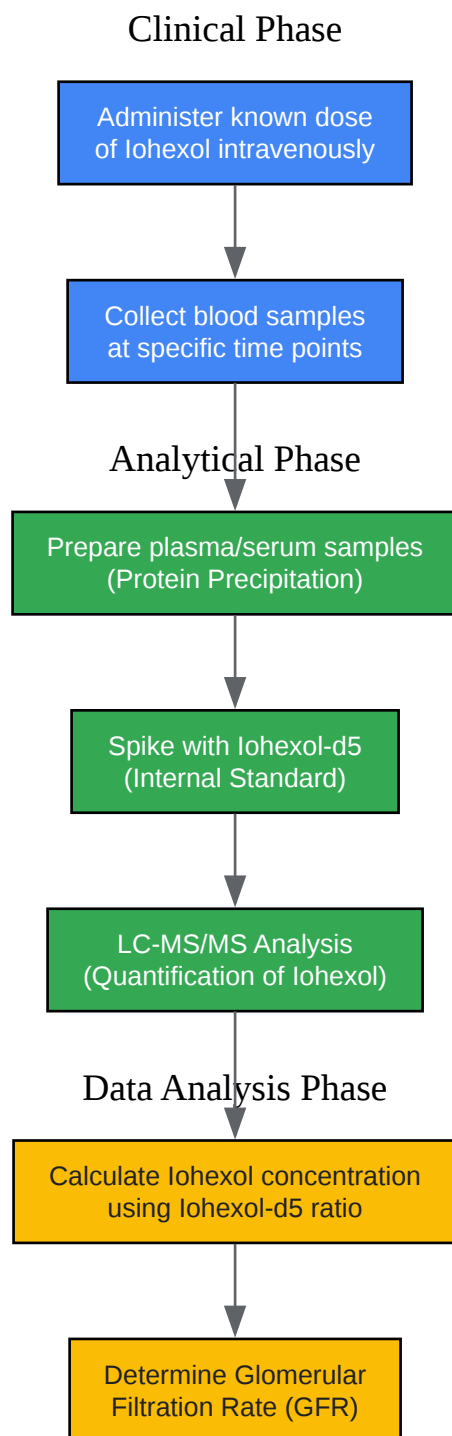
Table 1: Mass Spectrometry Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Iohexol	821.9	803.7
Iohexol-d5	~826.9	Experimentally Determined

Table 2: Chromatographic and Method Validation Parameters

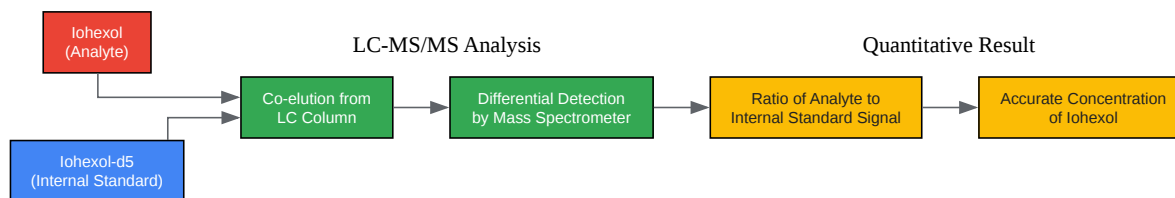
Parameter	Value
Retention Time	~2.71 min <sup>[1]</sup>
Linearity Range	1 - 500 µg/mL
Intra-day Precision (%CV)	< 5%
Inter-day Precision (%CV)	< 5%
Accuracy (% bias)	Within ±15%
Lower Limit of Quantification (LLOQ)	1 µg/mL

## Mandatory Visualizations



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Caption: Workflow for GFR measurement using Iohexol and **Iohexol-d5**.



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Caption: Principle of using a stable isotope-labeled internal standard.

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## References

- 1. Assessment of Iohexol Serum Clearance by LC-MS/MS with Isotopically Labeled Internal Standard | Springer Nature Experiments [[experiments.springernature.com](https://experiments.springernature.com)]
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